molecular formula C23H16BrClF3N3O B2406262 (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide CAS No. 522657-16-5

(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide

Cat. No.: B2406262
CAS No.: 522657-16-5
M. Wt: 522.75
InChI Key: BITVPDKOAQLPFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide is a complex organic compound characterized by its unique structural features, including a bromophenyl group, a dimethylpyrrol moiety, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole ring, followed by the introduction of the bromophenyl and dimethyl groups. The final steps involve the formation of the cyanoprop-2-enamide moiety and the attachment of the chloro-trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromophenyl and chloro-trifluoromethylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structural features make it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s interactions with biomolecules are studied to understand its potential as a therapeutic agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its pharmacological properties. Studies focus on its efficacy and safety in treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and electronic materials.

Mechanism of Action

The mechanism of action of (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that regulate cell signaling, gene expression, and metabolic activities.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(4-bromophenyl)-2-[(E)-phenyl(phenylhydrazono)methyl]diazene
  • Trifluoromethyl phenyl sulfone

Uniqueness

Compared to similar compounds, (E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide stands out due to its unique combination of functional groups. This structural diversity enhances its reactivity and potential applications across various fields. Its trifluoromethyl group, in particular, contributes to its stability and biological activity, making it a valuable compound for research and industrial use.

Properties

IUPAC Name

(E)-3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrClF3N3O/c1-13-9-15(14(2)31(13)19-6-4-18(24)5-7-19)10-16(12-29)22(32)30-21-11-17(23(26,27)28)3-8-20(21)25/h3-11H,1-2H3,(H,30,32)/b16-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BITVPDKOAQLPFW-MHWRWJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.